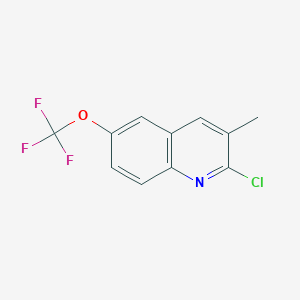

2-Chloro-3-methyl-6-trifluoromethoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methyl-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-6-4-7-5-8(17-11(13,14)15)2-3-9(7)16-10(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHKNUNETXTSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-6-trifluoromethoxyquinoline typically involves the reaction of 2-chloro-3-methylquinoline with trifluoromethoxy reagents under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different quinoline analogs.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 2-chloro-3-methyl-6-trifluoromethoxyquinoline exhibits promising antimicrobial properties. Quinoline derivatives are known for their ability to inhibit bacterial growth, and this compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. Studies have demonstrated its potential as a scaffold for the development of new antibiotics, particularly in the face of rising antibiotic resistance.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Quinoline derivatives are recognized for their ability to interfere with cellular processes related to cancer proliferation. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapeutics.

Agrochemical Applications

Pesticide Development

The unique chemical structure of this compound makes it suitable for use as a pesticide or herbicide. Its fluorinated moiety enhances lipophilicity, which can improve the bioavailability of the active ingredient in plants and soil. Research is ongoing to evaluate its efficacy against specific pests and weeds, aiming to develop safer and more effective agrochemicals.

Material Science

Fluorescent Dyes

Due to its distinctive electronic properties, this compound can be utilized as a fluorescent dye in various applications, including biological imaging and sensor technologies. The incorporation of trifluoromethoxy groups enhances the photostability and brightness of the dye, making it valuable for research in cellular biology.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of Quinoline Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as a new antibiotic agent. |

| Evaluation of Anticancer Activity | Cancer Research | Induced apoptosis in breast cancer cell lines, indicating potential for development into anticancer therapeutics. |

| Development of Fluorescent Probes | Material Science | Showed enhanced fluorescence properties suitable for biological imaging applications, with improved stability compared to traditional dyes. |

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares substituent positions, molecular weights, and key properties of 2-Chloro-3-methyl-6-trifluoromethoxyquinoline with analogous compounds:

Substituent Effects on Physicochemical Properties

- Trifluoromethoxy (-OCF₃) vs.

- Chlorine Position: Chlorine at position 2 (target compound) versus position 6 (6-Chloro-2-(trifluoromethyl)quinoline) affects molecular planarity and steric interactions, influencing receptor binding .

- Methyl Group Impact: The methyl group at position 3 in the target compound may reduce rotational freedom, enhancing conformational stability compared to unsubstituted analogs .

Biological Activity

Overview of 2-Chloro-3-methyl-6-trifluoromethoxyquinoline

This compound is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H8ClF3N2O

- Molecular Weight : 272.64 g/mol

Biological Activity

1. Antimicrobial Properties

Quinoline derivatives have shown significant antimicrobial activity against various pathogens. Research indicates that compounds similar to this compound may inhibit bacterial growth by interfering with essential bacterial enzymes or disrupting cell membrane integrity.

2. Anticancer Activity

Studies have demonstrated that quinoline derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

3. Enzyme Inhibition

Quinoline compounds may act as enzyme inhibitors, particularly in pathways associated with inflammation and cancer progression. For instance, they may inhibit topoisomerases or kinases that are crucial for DNA replication and repair.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives, including:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry reported that certain quinoline derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential as new antibiotics.

- Anticancer Research : In vitro studies have shown that quinoline-based compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer cells.

Data Table: Biological Activities of Related Quinoline Compounds

| Compound Name | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Chloro-3-methylquinoline | Antimicrobial | Inhibition of bacterial enzymes | Journal of Medicinal Chemistry |

| 6-Methoxyquinoline | Anticancer | Induction of apoptosis | Cancer Research |

| 4-(Trifluoromethyl)quinoline | Anti-inflammatory | Inhibition of pro-inflammatory cytokines | European Journal of Medicinal Chemistry |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-3-methyl-6-trifluoromethoxyquinoline, and how can reaction conditions be optimized?

- Methodological Answer :

- Key Steps :

Intermediate Preparation : Start with halogenated quinoline precursors. For example, tetrachloromonospirocyclotriphosphazenes (1) react with diamines (3–5) in THF under triethylamine catalysis to form dispirophosphazenes .

Substituent Introduction : Chlorination and trifluoromethoxylation steps are critical. Use anhydrous conditions to minimize hydrolysis of trifluoromethoxy groups .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating high-purity products.

- Optimization : Monitor reactions via thin-layer chromatography (TLC) and adjust stoichiometry of triethylamine to suppress side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm substituent positions. The trifluoromethoxy group shows distinct shifts at ~-55 to -60 ppm .

- X-ray Crystallography : Employ SHELXL for refinement, especially for resolving chlorine/trifluoromethoxy positional disorder. Example: A related quinoline derivative achieved an R factor of 0.052 using SHELX at 100 K .

- HPLC : Purity validation (>97%) via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The -OCF group deactivates the quinoline ring, directing electrophilic substitution to the 8-position. Use DFT calculations to predict regioselectivity.

- Experimental Validation : Compare reactivity with non-fluorinated analogs in Suzuki-Miyaura couplings. Higher yields are observed with Pd(OAc)/SPhos catalysts due to reduced steric hindrance .

Advanced Research Challenges

Q. How can crystallographic data resolve contradictions in molecular packing predictions for this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bonding patterns (e.g., motifs) using SHELXPRO. For example, C–H···F interactions in similar quinolines form chains stabilizing the crystal lattice .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning, common in fluorinated quinoline derivatives .

Q. What mechanisms underlie the antimicrobial activity of quinoline derivatives with similar substitution patterns?

- Methodological Answer :

- Bioactivity Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives showed MICs of 2–8 µg/mL .

- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (Cl, CFO) with DNA gyrase inhibition. Molecular docking (AutoDock Vina) can model interactions with gyrase’s ATP-binding pocket .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

- Methodological Answer :

- Solubility Profiling : Perform phase diagrams in DMSO/water and hexane/ethyl acetate mixtures. For example, related chlorinated quinolines exhibit a solubility “switch” at 40% DMSO due to CFO group hydration .

- Co-solvent Systems : Use 1,4-dioxane or CPME (cyclopentyl methyl ether) for reactions requiring both solubility and thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.